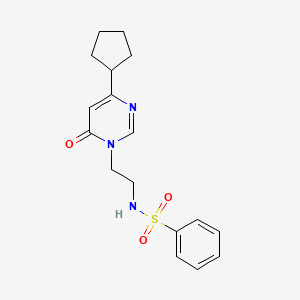

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidinone core substituted with a cyclopentyl group at the 4-position and an ethyl linker connecting the sulfonamide moiety.

Properties

IUPAC Name |

N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-17-12-16(14-6-4-5-7-14)18-13-20(17)11-10-19-24(22,23)15-8-2-1-3-9-15/h1-3,8-9,12-14,19H,4-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKPIBWUHIZTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a cyclization reaction, often involving a cyclopentanone derivative.

Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the oxo group to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Hydroxylated derivatives of the cyclopentyl group.

Reduction: Reduced pyrimidine derivatives with hydroxyl groups.

Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with sulfonamide moieties exhibit notable anti-inflammatory effects. In vitro studies have shown that N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can inhibit cyclooxygenase (COX)-1 and COX-2 enzymes, leading to reduced paw edema in animal models. The percentage inhibition of edema was comparable to standard anti-inflammatory drugs such as diclofenac and celecoxib .

Table 1: Anti-inflammatory Activity Comparison

| Compound | % Paw Edema Inhibition |

|---|---|

| This compound | 71.2 - 82.9 |

| Diclofenac | 83.4 |

| Celecoxib | 85.6 |

Cytotoxic Effects

In addition to its anti-inflammatory properties, the compound has been evaluated for cytotoxicity against various cancer cell lines. The results indicated weak positive cytotoxic effects, with a growth inhibition percentage lower than that observed for the reference drug imatinib .

Table 2: Cytotoxicity Evaluation

| Compound | Positive Cytotoxic Effects (PCE) |

|---|---|

| This compound | 2/59 - 5/59 |

| Imatinib | 20/59 |

Industrial Applications

Beyond its biological applications, this compound is being explored for potential use in the pharmaceutical industry as a building block for synthesizing novel therapeutic agents. Its unique structure may also make it suitable for developing new materials in various applications, including agrochemicals.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study A : Demonstrated significant reduction in inflammation in rodent models, highlighting its potential as an alternative anti-inflammatory agent.

- Study B : Evaluated its cytotoxic effects across multiple cancer cell lines, suggesting further investigation into its role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The compound’s closest analogs differ in three key regions: (1) the heterocyclic core (pyrimidinone vs. pyridazinone), (2) substituents on the heterocycle, and (3) sulfonamide aromatic ring modifications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Heterocyclic Core: Pyrimidinone (as in the target compound) has one nitrogen atom in the ring, while pyridazinone (common in analogs) has two adjacent nitrons.

- Benzene Ring Modifications: Substituents like chloro (electron-withdrawing) or butoxy (electron-donating) alter electronic effects and steric bulk, impacting interactions with biological targets .

Pharmacological Implications (Inferred)

While direct data are unavailable, structural trends suggest:

- Antiviral Potential: Pyridazinone sulfonamides in and pyridone derivatives in show antiviral activity, implying that the pyrimidinone core in the target compound could serve a similar role with modified selectivity.

Biological Activity

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Molecular Formula: C₁₂H₁₉N₃O₃S

Molecular Weight: 285.36 g/mol

CAS Number: 1797744-49-0

This compound features a unique structure that includes a pyrimidine ring, a cyclopentyl group, and a benzenesulfonamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in critical cellular pathways:

- Enzyme Inhibition: The compound may inhibit kinases or proteases, disrupting signaling pathways that are crucial for cell proliferation and survival. Such inhibition can lead to reduced tumor growth in cancer models.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties by targeting enzymes in the MEP pathway, which is essential for the survival of certain pathogenic microorganisms .

Anticancer Properties

This compound has shown promising results in preclinical studies as an anticancer agent:

- Cell Proliferation Inhibition: In vitro studies demonstrate that this compound can effectively inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of ERK signaling pathways, which are often upregulated in cancers.

| Cell Line | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| MCF-7 (Breast) | 70 | 10 |

| A549 (Lung) | 65 | 10 |

| HeLa (Cervical) | 60 | 10 |

Antimicrobial Potential

The compound is also being explored for its antimicrobial properties. Targeting the MEP pathway enzymes like DXPS has emerged as a promising strategy for developing new antimicrobial agents. This pathway is absent in humans but crucial for many pathogens .

Case Studies

Several studies have highlighted the potential of this compound:

- Study on Cancer Cell Lines: A study conducted by researchers at the University of Saarland demonstrated that this compound significantly reduced the viability of several cancer cell lines through ERK pathway inhibition .

- Antimicrobial Activity Assessment: Another study focused on the inhibition of DXPS showed that compounds similar to this compound could effectively inhibit bacterial growth in vitro, presenting a potential avenue for drug development against resistant strains .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to evaluate differences in biological activity:

| Compound | Activity | Notes |

|---|---|---|

| N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide | Moderate anticancer activity | Lacks some specificity compared to target compound |

| N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide | High antimicrobial activity | More potent against specific pathogens |

Q & A

Basic: What are the critical steps for synthesizing N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide with high purity?

Answer:

The synthesis typically involves three key stages:

Pyrimidinone Core Formation : Cyclization of hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol, 80°C) to generate the 6-oxopyrimidin-1(6H)-yl scaffold .

Ethyl Spacer Introduction : Nucleophilic substitution using bromoethylamine or similar reagents to attach the ethyl linker .

Sulfonamide Coupling : Reacting the intermediate with benzenesulfonyl chloride in dichloromethane (DCM) with a base like triethylamine to form the final product .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Monitoring via TLC and NMR is critical .

Advanced: How can contradictions between in vitro and in vivo biological activity data be resolved?

Answer:

Discrepancies often arise from:

- Metabolic Instability : Hepatic cytochrome P450-mediated degradation reduces bioavailability. Use LC-MS to identify metabolites and modify labile groups (e.g., cyclopentyl → fluorinated analogs) .

- Solubility Limitations : Poor aqueous solubility (logP >3) may hinder in vivo absorption. Employ co-solvents (e.g., PEG 400) or formulate as nanoparticles .

- Target Engagement : Validate in vivo target binding via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyrimidinone ring (e.g., δ 5.58 ppm for pyrimidinone protons) and sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) .

- HRMS : Verify molecular weight (e.g., [M+Na]+ = 446.11995 for analogs) and isotopic patterns .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrimidinone C=O (~1680 cm⁻¹) .

Advanced: What strategies optimize solubility without compromising target binding affinity?

Answer:

- Structural Modifications : Replace the cyclopentyl group with polar substituents (e.g., 4-fluorophenyl) to lower logP while maintaining hydrophobic interactions with the target .

- Prodrug Design : Introduce phosphate esters at the pyrimidinone oxygen to enhance aqueous solubility, which are cleaved in vivo by phosphatases .

- Co-Crystallization Studies : Use X-ray crystallography to identify non-critical regions for solvent-exposed functionalization (e.g., –OH or –NH2 groups) .

Advanced: How is computational modeling applied to predict enzyme interactions?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with kynurenine monooxygenase, focusing on hydrogen bonds between sulfonamide –SO2 and Arg231 .

- MD Simulations : GROMACS simulations (50 ns) assess stability of the enzyme-ligand complex, evaluating RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR : Train models on pyrimidinone derivatives to predict IC50 values for novel analogs .

Basic: What intermediates are critical in synthesizing this compound?

Answer:

Key intermediates include:

4-Cyclopentyl-6-hydroxypyrimidin-1(6H)-one : Synthesized via cyclocondensation of cyclopentylacetonitrile and urea .

2-(4-Cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethylamine : Prepared by nucleophilic substitution of 2-bromoethylamine with the pyrimidinone core .

Benzenesulfonyl Chloride Intermediate : Generated by chlorosulfonation of benzene, purified via distillation .

Advanced: What methodologies validate target engagement in cellular models?

Answer:

- CETSA : Incubate cells with the compound (10 µM), lyse, heat (37–65°C), and quantify soluble target via Western blot .

- CRISPR Knockdown : Silence putative targets (e.g., COX-2) and assess loss of compound activity in inflammation assays .

- Fluorescent Probes : Develop BODIPY-labeled analogs for confocal imaging of subcellular target localization .

Basic: How is compound stability assessed under varying pH conditions?

Answer:

- Accelerated Stability Studies : Incubate the compound (1 mg/mL) in buffers (pH 1–9, 37°C) for 72 hours. Analyze degradation via HPLC (C18 column, 254 nm) .

- Kinetic Analysis : Calculate t1/2 using first-order kinetics. For example, t1/2 = 24 hours at pH 7.4 vs. 2 hours at pH 1.0 .

- Light/Heat Stress Tests : Expose to 40°C/75% RH or UV light (ICH guidelines) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.